molecular formula C18H21NO B261868 N-benzyl-N-methyl-2-phenylbutanamide

N-benzyl-N-methyl-2-phenylbutanamide

Cat. No.: B261868
M. Wt: 267.4 g/mol
InChI Key: YKWVWZYYCXNLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-2-phenylbutanamide is a tertiary amide characterized by a butanamide backbone substituted with a benzyl group and a methyl group on the nitrogen atom, along with a phenyl group at the second carbon of the butanamide chain. The benzyl and phenyl groups likely enhance lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-phenylbutanamide

InChI

InChI=1S/C18H21NO/c1-3-17(16-12-8-5-9-13-16)18(20)19(2)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3

InChI Key

YKWVWZYYCXNLEL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N-benzyl-N-methyl-2-phenylbutanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
This compound C₁₉H₂₁NO 279.38 Benzyl, N-methyl, 2-phenyl Likely amide coupling
N-(3-Methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 3-Methylphenyl, 2-phenyl Amide synthesis via acid chloride
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 250.29 Ethyl, 2-methyl-4-nitrophenyl Substitution reaction
Antifungal Triazole-Benzylamine Hybrids Varies ~350–400 Benzyl, triazole, tert-butylphenyl Substitution and coupling

Key Observations:

  • Substituent Effects : The benzyl group in the main compound may enhance steric hindrance compared to the 3-methylphenyl group in N-(3-methylphenyl)-2-phenylbutanamide .
  • Molecular Weight : The main compound’s higher molecular weight (279.38 g/mol) suggests greater lipophilicity than analogs like N-(3-methylphenyl)-2-phenylbutanamide (253.34 g/mol), which could influence membrane permeability in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.